molecular formula C12H16ClNO2 B2483726 Benzyl 2-amino-2-cyclopropylacetate;hydrochloride CAS No. 2416234-06-3

Benzyl 2-amino-2-cyclopropylacetate;hydrochloride

Cat. No.: B2483726
CAS No.: 2416234-06-3
M. Wt: 241.72
InChI Key: NDUPTNITUSFMPF-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2-cyclopropylacetate;hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.72. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Applications

Cyclopropyl Building Blocks for Organic Synthesis : Cyclopropylideneacetates, including structures related to Benzyl 2-amino-2-cyclopropylacetate hydrochloride, have been developed as versatile multifunctional building blocks for organic synthesis. These compounds are prepared through a well-reproducible and inexpensive process, demonstrating their importance in synthetic organic chemistry (Limbach, Dalai, & Meijere, 2004).

Development of Novel Fluorescence Probes : While not directly related to Benzyl 2-amino-2-cyclopropylacetate hydrochloride, the development of novel fluorescence probes for detecting reactive oxygen species (ROS) highlights the broader applicability of innovative chemical frameworks in scientific research. These probes, designed for high selectivity and sensitivity, illustrate the potential for cyclopropyl-containing compounds in analytical and diagnostic applications (Setsukinai et al., 2003).

Versatile Building Block for Cyclopropyl-Containing Amino Acids : Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound with structural similarities to Benzyl 2-amino-2-cyclopropylacetate hydrochloride, serves as a versatile building block for creating new cyclopropyl-containing amino acids. This demonstrates the compound's utility in synthesizing protected amino acids and peptidomimetics (Limbach, Lygin, Es-Sayed*, & Meijere, 2009).

Biological Applications

N-cyclopropylation of Cyclic Amides and Azoles : Demonstrating the utility of cyclopropyl groups in medicinal chemistry due to their unique spatial, electronic features, and high metabolic stability. This study showcases the direct transfer of cyclopropyl groups onto nitrogen atoms of heterocycles or amides, highlighting the relevance of cyclopropyl derivatives in pharmaceutical research (Gagnon et al., 2007).

Aminolysis of S-phenyl Cyclopropanecarboxylates : Investigating the kinetics and mechanism of aminolysis provides insights into reaction dynamics and potential applications of cyclopropyl derivatives in synthesizing bioactive molecules (Oh, Lee, Lee, & Lee, 2002).

Material Science and Novel Applications

Elemental Sulfur Mediated Decarboxylative Redox Cyclization : This synthesis technique, involving arylacetic acids and o-chloronitroarenes, produces 2-substituted benzothiazoles under metal- and solvent-free conditions. Such methodologies underscore the evolving landscape of green chemistry and its application in creating novel materials (Guntreddi, Vanjari, & Singh, 2015).

Properties

IUPAC Name

benzyl 2-amino-2-cyclopropylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEBIZUFCASSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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